Home > Products > Screening Compounds P16616 > 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one
1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one - 48230-15-5

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one

Catalog Number: EVT-3109280
CAS Number: 48230-15-5
Molecular Formula: C31H30N2O
Molecular Weight: 446.594
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction


rac-1-{4-[2-Hydroxy-3-(5-quinolyloxy)propyl]piperazin-1-yl}-2,2-diphenylethan-1-one fumarate

Relevance: This compound shares a nearly identical core structure with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one. The main difference lies in the substitution on the piperazine nitrogen, where the related compound possesses a longer chain containing a hydroxy group and a quinoline ring system [].

(E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamide (1a)

Compound Description: This compound is identified as a parent compound in a study focusing on acrylamide derivatives as antiallergic agents []. It exhibits inhibitory activity against the rat passive cutaneous anaphylaxis (PCA) reaction and the enzyme 5-lipoxygenase [].

Relevance: This compound shares a significant structural similarity with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, particularly in the diphenylmethylpiperazinyl moiety. The key difference lies in the presence of a butyl chain linked to a pyridyl acrylamide group instead of the diphenylethanone moiety in the target compound [].

(E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide (17p)

Compound Description: This compound is an analog of (E)-N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamide (1a) designed and synthesized for its potential as an antiallergic agent []. It demonstrated more potent inhibitory activities against the rat PCA reaction and 5-lipoxygenase compared to 1a [].

TRAM-34 (1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole)

Compound Description: TRAM-34 is a known small molecule inhibitor of the KCa3.1 channel, a potential therapeutic target for various conditions including immunosuppression and fibroproliferative disorders []. It functions by blocking ion conduction through the channel pore [].

Relevance: Although not structurally identical, TRAM-34 shares a crucial structural feature with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one: the presence of a triarylmethane core (a central carbon atom connected to three aromatic rings) []. This shared motif suggests potential similarities in their binding properties and biological activities.

Senicapoc (2,2-bis-(4-fluorophenyl)-2-phenylacetamide)

Compound Description: Similar to TRAM-34, Senicapoc acts as a KCa3.1 channel blocker, inhibiting ion conduction through the channel pore []. It has been investigated as a potential therapeutic agent for conditions such as stroke and atherosclerosis [].

Relevance: Senicapoc, while structurally distinct from 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, shares a common structural element: a central carbon atom connected to three aromatic rings. This shared triarylmethane-like motif is also present in TRAM-34, suggesting potential overlapping pharmacological properties and binding interactions with KCa3.1 channels [].

NS6180 (4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one)

Compound Description: NS6180 is another small molecule inhibitor of the KCa3.1 channel, known to directly block ion conduction by occupying the potassium binding site within the channel pore [].

Relevance: While not structurally identical to 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, NS6180, similar to TRAM-34 and Senicapoc, functions as a KCa3.1 channel blocker []. This suggests that despite differences in their core structures, these compounds might share some similarities in their binding interactions with the KCa3.1 channel.

7-[3-[4-(4-Fluorophenyl)-1-piperazinyl]propoxy]-2,3-dihydro-2,2-dimethylbenzofuran

Compound Description: This compound belongs to a series of N-substituted derivatives of 2,3-dihydro-2,2-dimethyl-7-benzofuranol synthesized and characterized for their potential β-adrenolytic and/or anxiolytic activities []. Its crystal structure has been determined through X-ray analysis [].

Relevance: This compound shares a notable structural resemblance with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, specifically the presence of a piperazine ring substituted with an aromatic ring at position 4. The distinct structural features of each compound arise from the variations in the substituents attached to the piperazine nitrogen and the overall core structure [].

7-[3-(4-Phenyl-1-piperazinyl)propoxy]-2,3-dihydro-2,2-dimethylbenzofuran

Compound Description: This compound is another N-substituted derivative of 2,3-dihydro-2,2-dimethyl-7-benzofuranol investigated for its potential β-adrenolytic and/or anxiolytic activities []. Its crystal structure has been determined, revealing a close similarity to the structure of 7-[3-[4-(4-Fluorophenyl)-1-piperazinyl]propoxy]-2,3-dihydro-2,2-dimethylbenzofuran [].

Relevance: This compound shares a similar core structure with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, particularly the presence of a piperazine ring. The key difference lies in the substituents attached to the piperazine nitrogen and the variations in the overall structure []. The presence of a propoxy linker connected to a 2,3-dihydro-2,2-dimethylbenzofuran moiety differentiates it from the target compound.

7-[3-(4-Benzyl-1-piperazinyl)propoxy]-2,3-dihydro-2,2-dimethylbenzofuran

Compound Description: This compound is an N-substituted derivative of 2,3-dihydro-2,2-dimethyl-7-benzofuranol studied alongside the previous two compounds for its potential β-adrenolytic and/or anxiolytic activities []. Its crystal structure exhibits distinct features compared to the other two due to the presence of a benzyl fragment [].

7-(3-t-Butylamino-2-hydroxypropoxy)-2,3-dihydro-2,2-dimethylbenzofuran hydrochloride

Compound Description: This compound is an N-substituted derivative of 2,3-dihydro-2,2-dimethyl-7-benzofuranol synthesized as part of a series of compounds screened for their effects on the circulatory system of rats []. Preliminary studies indicate that it may possess blood pressure-lowering and heart rate-reducing properties [].

Relevance: While this compound does not share a direct structural similarity with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, it belongs to the same series of N-substituted 2,3-dihydro-2,2-dimethyl-7-benzofuranol derivatives as the previous three compounds []. This suggests potential similarities in their synthetic pathways and some overlap in their pharmacological properties.

4-Bromo-1-[4-(4-diphenylmethyl-1-piperazinyl)butyl]pyrazole

Compound Description: This compound represents a novel class of antihistamines designed to possess potent antihistaminic action without sedative effects [].

Relevance: This compound bears a striking structural resemblance to 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, sharing the key diphenylmethylpiperazinyl moiety. The primary difference lies in the presence of a butyl chain linked to a brominated pyrazole ring, contrasting with the diphenylethanone group in the target compound [].

(S)-5-Chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a small-molecule allosteric inverse agonist for the chemokine receptor CXCR3 [, ]. It exhibits high affinity for CXCR3 and acts on a distinct binding site compared to orthosteric CXCR3 agonists [, ].

N-(Diphenylmethyl)-2-phenyl-4-quinazolinamine (SRI-9804)

Compound Description: SRI-9804 is a compound identified as an allosteric modulator of the dopamine transporter (DAT) []. It partially inhibits dopamine uptake and influences the binding kinetics of other DAT ligands [].

Relevance: SRI-9804 shares a significant structural resemblance with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, particularly the diphenylmethyl moiety connected to an aromatic nitrogen-containing heterocycle. Despite differences in the core structures, the shared structural motif suggests potential similarities in their binding properties and interactions with biological targets [].

N-(2,2-Diphenylethyl)-2-phenyl-4-quinazolinamine (SRI-20040)

Compound Description: SRI-20040 is an analog of SRI-9804, also identified as an allosteric modulator of DAT []. It exhibits similar effects on dopamine uptake and DAT ligand binding kinetics as SRI-9804 [].

Relevance: SRI-20040 shares a strong structural similarity with both 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one and SRI-9804. The presence of the diphenylethyl moiety linked to a quinazolinamine core highlights the structural resemblance. The variations in the linker length and the absence of the piperazine ring differentiate it from the target compound [].

N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine (SRI-20041)

Compound Description: SRI-20041 is another analog of SRI-9804, designed and synthesized to explore the structure-activity relationships of allosteric DAT modulators []. Like its analogs, it exhibits partial inhibition of dopamine uptake and affects DAT ligand binding [].

Relevance: SRI-20041 displays a high degree of structural similarity to 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, SRI-9804, and SRI-20040. The common structural feature among these compounds is the presence of a diphenylalkyl chain attached to a quinazolinamine core. The varying length of the linker and the absence of the piperazine ring distinguish it from the target compound [].

N-(2,2-Diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

Compound Description: SRI-29574 is a potent DAT ligand that exhibits partial inhibition of dopamine uptake without significantly affecting DAT binding or d-amphetamine-induced dopamine release []. It represents a unique class of DAT ligands with potential as pharmacological tools and therapeutic agents [].

Relevance: While structurally distinct from 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, SRI-29574 shares a common structural element: the presence of a diphenylethyl group. This shared motif suggests potential similarities in their physicochemical properties and might contribute to their interactions with biological targets, albeit through different mechanisms [].

Oxatomide (1-{3-[4-(Diphenylmethyl)-1-piperazinyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one)

Compound Description: Oxatomide is an antiallergic drug known for its potent antihistaminic and anti-anaphylactic properties [, ]. It also exhibits antiserotonin effects, particularly on isolated rat caudal arteries [].

Relevance: Oxatomide shares a striking structural resemblance with 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, particularly in the diphenylmethylpiperazinyl moiety. The primary difference lies in the presence of a propyl chain linked to a benzimidazolone group, in contrast to the diphenylethanone group in the target compound [, , ].

2,2-Dimethoxy-1,2-diphenylethan-1-one

Compound Description: This compound, also known as benzil dimethyl ketal, is a photoinitiator used in UV curing applications, particularly for water-borne polyurethane-acrylate systems [].

1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one

Compound Description: This compound is another photoinitiator commonly employed in UV curing formulations, particularly for water-borne polyurethane-acrylate systems []. Its effectiveness at high temperatures makes it suitable for specific applications [].

Relevance: 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one, while structurally distinct from 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, belongs to the same functional class of compounds: photoinitiators. They are used in UV curing applications, although their specific chemical structures and reactivity may differ significantly [].

2-Hydroxy-2-methyl-1-phenyl-propan-1-one

Compound Description: Similar to the previous two compounds, 2-Hydroxy-2-methyl-1-phenyl-propan-1-one is a photoinitiator used in UV curing processes, specifically for water-borne polyurethane-acrylate systems []. Its optimal performance at room temperature makes it suitable for specific applications [].

Relevance: 2-Hydroxy-2-methyl-1-phenyl-propan-1-one, though structurally distinct from 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one, is classified under the same functional group as the previous two compounds: photoinitiators. These compounds are employed in UV curing technologies, although their specific structures, reactivity, and optimal working conditions may vary [].

2,2'-m-Phenylene-bis[6-(4-methyl-1-piperazinyl)benzimidazole]

Compound Description: This compound is an analog of the DNA minor groove binding agent Hoechst 33258, designed to explore the impact of structural modifications on DNA sequence recognition [].

Overview

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. Its structure features a piperazine ring substituted with a diphenylmethyl group and an aromatic ketone moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological activities.

Source

The compound can be synthesized through various chemical reactions involving piperazine and diphenylacetone derivatives. The specific synthesis route can vary based on the desired purity and yield.

Classification

This compound is classified as a piperazine derivative, which are known for their diverse biological activities, including antipsychotic, antidepressant, and anti-anxiety properties.

Synthesis Analysis

Methods

The synthesis of 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one typically involves the following steps:

  1. Formation of the Piperazine Ring: The initial step usually includes the reaction of diphenylacetone with piperazine under acidic or basic conditions.
  2. Substitution Reactions: Subsequent reactions may involve electrophilic aromatic substitution or nucleophilic attacks to introduce the diphenylmethyl group onto the piperazine ring.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Technical Details

The synthesis may require specific reagents such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the ring formation and substitution processes. Reaction temperatures and times must be optimized to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one can be represented as follows:

  • Molecular Formula: C₃₁H₃₃N
  • Molecular Weight: Approximately 445.60 g/mol

The compound features:

  • A central piperazine ring.
  • Two phenyl groups attached to a carbon chain leading to a ketone functional group.

Data

The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its composition and purity.

Chemical Reactions Analysis

Reactions

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one may undergo various chemical reactions typical of ketones and amines, including:

  • Oxidation: The ketone group can be oxidized under strong oxidizing conditions.
  • Reduction: The piperazine nitrogen may be reduced under certain conditions, altering its reactivity.
  • Substitution: The phenyl groups may participate in electrophilic substitution reactions.

Technical Details

Understanding the reactivity of this compound is crucial for its application in further synthetic pathways or in medicinal chemistry contexts.

Mechanism of Action

Process

The pharmacological activity of 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one likely involves interaction with neurotransmitter systems in the brain. Piperazine derivatives are known to act on serotonin and dopamine receptors, influencing mood and behavior.

Data

Studies may reveal specific binding affinities for various receptor subtypes, providing insight into its potential therapeutic uses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Specific melting point data would need to be determined through experimental methods.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases which could lead to hydrolysis or decomposition.
Applications

Scientific Uses

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new medications targeting psychiatric disorders.
  • Research Studies: Investigating its mechanism of action could provide insights into neuropharmacology and receptor dynamics.

Properties

CAS Number

48230-15-5

Product Name

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2,2-diphenylethanone

Molecular Formula

C31H30N2O

Molecular Weight

446.594

InChI

InChI=1S/C31H30N2O/c34-31(29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33-23-21-32(22-24-33)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2

InChI Key

GNGAFWNGMQIIFB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.